3-imino-5-methyl-10,12-diphenyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-amine
Overview
Description
4-imino-2-methyl-6,8-diphenyl-5,8-dihydro-4H-thiopyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-3(6H)-amine is a complex heterocyclic compound. It features a unique structure that combines thiopyrano, thieno, and pyrimidine rings, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-imino-2-methyl-6,8-diphenyl-5,8-dihydro-4H-thiopyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-3(6H)-amine involves multiple steps. One common method includes the reaction of 6-acetyl-3-amino-4-imino-7-methyl-5-phenyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine with various electrophilic reagents such as triethyl phosphite, 1,2-dibromoethane, oxalyl chloride, chloroacetyl chloride, and ethyl chloroacetate . These reactions are typically carried out under mild conditions to ensure high yields and regioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up processes would apply, involving optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-imino-2-methyl-6,8-diphenyl-5,8-dihydro-4H-thiopyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-3(6H)-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-imino-2-methyl-6,8-diphenyl-5,8-dihydro-4H-thiopyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-3(6H)-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Preliminary studies suggest it may have anticancer properties, particularly as a CDK2 inhibitor.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-imino-2-methyl-6,8-diphenyl-5,8-dihydro-4H-thiopyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-3(6H)-amine involves its interaction with molecular targets such as CDK2 (cyclin-dependent kinase 2). By inhibiting CDK2, it can disrupt the cell cycle, leading to apoptosis in cancer cells . The compound’s structure allows it to form hydrogen bonds and other interactions with the active site of CDK2, enhancing its inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with anticancer properties.
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits various biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
What sets 4-imino-2-methyl-6,8-diphenyl-5,8-dihydro-4H-thiopyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-3(6H)-amine apart is its unique combination of thiopyrano, thieno, and pyrimidine rings. This structure not only enhances its chemical reactivity but also its potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-imino-5-methyl-10,12-diphenyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4S2/c1-13-25-22-18(21(23)26(13)24)16-12-17(14-8-4-2-5-9-14)27-19(20(16)28-22)15-10-6-3-7-11-15/h2-11,17,19,23H,12,24H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDQFFDUGYETJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)C(SC(C3)C4=CC=CC=C4)C5=CC=CC=C5)C(=N)N1N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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